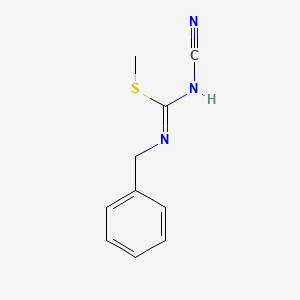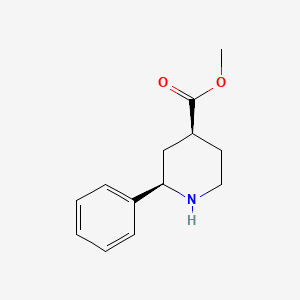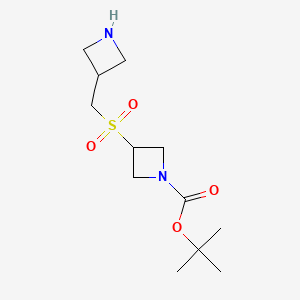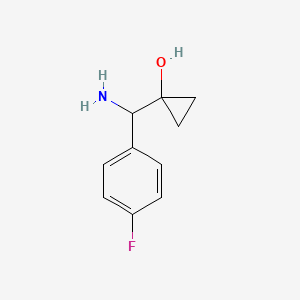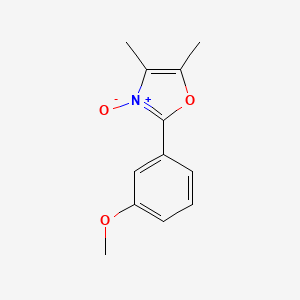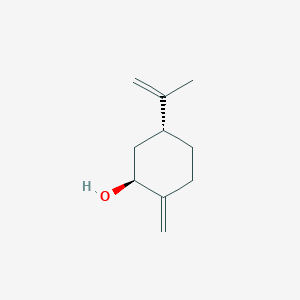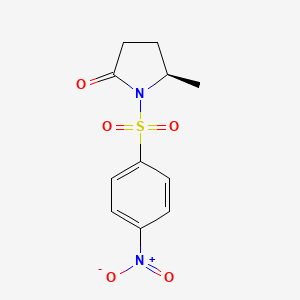
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidin-2-one core with a methyl group at the 5-position and a 4-nitrophenylsulfonyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenylsulfonyl Group: The 4-nitrophenylsulfonyl group can be attached to the nitrogen atom through a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, resulting in therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-Methyl-1-(4-chlorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-methoxyphenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-fluorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H12N2O5S |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(5R)-5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O5S/c1-8-2-7-11(14)12(8)19(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m1/s1 |
InChI Key |
CWKVSFAOHGPSCT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


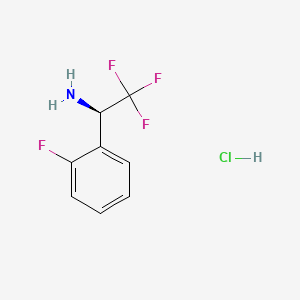
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
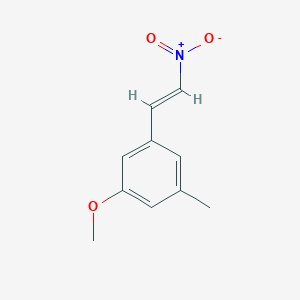
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
